ethyl 1-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate
Description
This compound is a 1,3,5-triazine derivative featuring a piperidine-3-carboxylate backbone esterified with an ethyl group. The triazine core is substituted with an amino group and a 4-methylphenylamino moiety at the 4- and 6-positions, respectively, while a methylene bridge connects the triazine ring to the piperidine nitrogen. Its design aligns with medicinal chemistry strategies for optimizing pharmacokinetic properties (e.g., lipophilicity, metabolic stability) via substituent tuning .
Properties
IUPAC Name |
ethyl 1-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-3-27-17(26)14-5-4-10-25(11-14)12-16-22-18(20)24-19(23-16)21-15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H3,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFXJRSLIUIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that similar compounds interact with their targets and cause changes in cellular processes. The compound’s interaction with its targets could potentially lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways and have downstream effects on a variety of cellular processes.
Pharmacokinetics
It is known that similar compounds have been designed to act as prodrugs with better aqueous solubility. This suggests that the compound could potentially have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities. This suggests that the compound could potentially have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules. This suggests that environmental factors could potentially influence the action of the compound.
Biological Activity
Ethyl 1-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate, with CAS number 700857-77-8, is a compound of significant interest in pharmacological research. Its structure features a piperidine ring and a triazine moiety, which are known to impart various biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C19H26N6O2
- Molecular Weight : 370.45 g/mol
- Synonyms : Ethyl 1-{[4-amino-6-(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl}-3-piperidinecarboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence nitric oxide (NO) production, which plays a crucial role in numerous physiological processes including inflammation and immune response. NO is produced in macrophages and is involved in tumoricidal and bactericidal actions . Additionally, the compound has been implicated in the modulation of pro-inflammatory mediators such as IL6 and IL8, suggesting its potential role in inflammatory diseases .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
-
Study on Inflammatory Response :
A study investigated the effects of this compound on macrophage activation. Results indicated that treatment with this compound significantly increased NO production and upregulated inflammatory cytokines. This suggests its potential utility in managing inflammatory conditions . -
Antitumor Effects :
In another study focused on cancer therapy, the compound was tested for its ability to induce apoptosis in cancer cell lines. The results showed that it effectively reduced cell viability and promoted apoptotic pathways, indicating its potential as an antitumor agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituents on the triazine ring, piperidine modifications, or ester/amide functionalities. Below is a detailed analysis:
Substituent Variations on the Triazine Ring
Backbone and Functional Group Modifications
- Ester vs. Amide Linkages : Replacement of the ethyl ester (target compound) with a carboxamide (e.g., ) may reduce hydrolysis susceptibility, enhancing oral bioavailability .
- Piperidine vs.
Electronic and Steric Effects
- 4-Methylphenyl vs.
- Trifluoromethoxyphenyl : The trifluoromethoxy group () combines lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets in enzymes like kinases or GPCRs .
Research Findings and Trends
- Synthetic Accessibility : The target compound and its analogs are typically synthesized via nucleophilic substitution on 2-chloro-1,3,5-triazines, followed by reductive amination or esterification .
- ADME Profiles : Ethyl esters (target compound, ) may undergo faster hepatic clearance compared to carboxamides (), which resist esterase-mediated hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
